molecular formula C21H24N6O2 B2916558 5-amino-1-[2-(3,4-dimethylanilino)-2-oxoethyl]-N-[(4-methylphenyl)methyl]triazole-4-carboxamide CAS No. 866345-78-0

5-amino-1-[2-(3,4-dimethylanilino)-2-oxoethyl]-N-[(4-methylphenyl)methyl]triazole-4-carboxamide

Cat. No. B2916558
CAS RN: 866345-78-0
M. Wt: 392.463
InChI Key: XHAGMOBQHNLCOU-UHFFFAOYSA-N
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Description

“5-amino-1-[2-(3,4-dimethylanilino)-2-oxoethyl]-N-[(4-methylphenyl)methyl]triazole-4-carboxamide” is a chemical compound with the molecular formula C21H24N6O3 .


Synthesis Analysis

A transition-metal-free strategy has been developed to construct 5-amino-1,2,3-triazoles using carbodiimides and diazo compounds . This protocol involves a cascade nucleophilic addition/cyclization process and is accomplished under mild conditions . Further functionalization enriched the molecular diversity of triazoles .


Chemical Reactions Analysis

The synthesis of 5-amino-1,2,3-triazoles involves a nucleophilic addition/cyclization process of carbodiimides with diazo compounds . Control experiments and DFT calculations clarify the reaction mechanism and rationalize the kinetic and thermodynamic selectivity observed in the transformation .

Scientific Research Applications

Triazole Analogues in Chemistry

Triazole derivatives, such as the one you mentioned, are often explored in chemical research due to their potential applications. For example, Albert (1970) discusses the synthesis of 4-amino-5-aminomethyl-1,2,3-triazoles, which have potential as intermediates in chemical reactions (Albert, 1970).

Triazole-Based Scaffolds in Drug Development

The importance of triazole derivatives in the development of biologically active compounds is highlighted by Ferrini et al. (2015). They note that 5-amino-1,2,3-triazole-4-carboxylic acid is valuable for creating peptidomimetics and other biologically active compounds (Ferrini et al., 2015).

Dimroth Rearrangement and Synthesis Applications

The Dimroth rearrangement, a chemical reaction involving triazole compounds, is a significant area of study. Sutherland and Tennant (1971) delve into this, exploring the rearrangements of 4-substituted 5-amino-1-phenyl-1,2,3-triazoles (Sutherland & Tennant, 1971).

Synthesis of 8-Azapurin-6-Ones

Albert and Trotter (1979) investigated the synthesis of 8-azapurin-6-ones from 4-amino-1,2,3-triazole-5-carboxamides, showcasing another aspect of triazole derivatives in synthetic chemistry (Albert & Trotter, 1979).

properties

IUPAC Name

5-amino-1-[2-(3,4-dimethylanilino)-2-oxoethyl]-N-[(4-methylphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-13-4-7-16(8-5-13)11-23-21(29)19-20(22)27(26-25-19)12-18(28)24-17-9-6-14(2)15(3)10-17/h4-10H,11-12,22H2,1-3H3,(H,23,29)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAGMOBQHNLCOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC(=O)NC3=CC(=C(C=C3)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-[2-(3,4-dimethylanilino)-2-oxoethyl]-N-[(4-methylphenyl)methyl]triazole-4-carboxamide

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